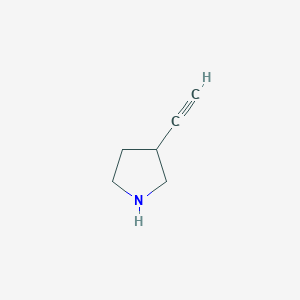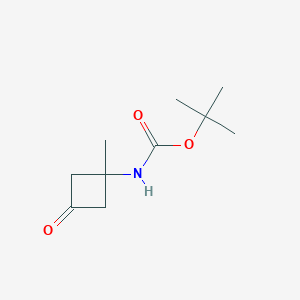![molecular formula C13H8BrN3O2 B1473586 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid CAS No. 1084953-10-5](/img/structure/B1473586.png)
4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid
Overview
Description
4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid (4-BIBP) is a synthetic organic compound, a derivative of benzoic acid, containing a bromoimidazopyridazine moiety. It is an important building block for the synthesis of various biologically active compounds, and it has many applications in both scientific research and industrial production.
Scientific Research Applications
Synthesis and Chemical Properties
4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid is involved in the synthesis of novel heterocyclic compounds. For instance, El-Hashash et al. (2015) described the utility of a similar compound, 4-(4-bromophenyl)-4-oxobut-2-enoic acid, as a starting material for the preparation of various heterocyclic compounds such as aroylacrylic acids, pyridazinones, and furanones derivatives. These derivatives were synthesized through reactions involving benzimidazole, ethyl glycinate hydrochloride, and other reactants (El-Hashash et al., 2015). Similarly, Danswan et al. (1989) synthesized (imidazo[1,2-c]pyrimidin-2-yl)phenylmethanones and 6-benzoylpyrrolo[2,3-a]pyrimidinones using related pyrimidinamines (Danswan et al., 1989).
Biological Applications
In the biological domain, compounds related to 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid show significant potential. For example, Siddharth et al. (2013) investigated 4-(3-(tert-butylamino)imidazo[1,2-α]pyridine-2-yl)benzoic acid, a derivative that induced apoptosis in breast cancer cells via upregulation of PTEN, leading to inhibition of the Wnt/TCF signaling cascade (Siddharth et al., 2013). Furthermore, compounds synthesized from similar chemical structures have been evaluated for antibacterial activities against various bacteria and fungi, as reported by El-Meguid et al. (2014), highlighting the antimicrobial potential of these derivatives (El-Meguid et al., 2014).
Anticancer and Antimicrobial Properties
Other research works like that of Demirayak and Yurttaş (2014) focused on synthesizing new pyrazino[1,2-a]benzimidazole derivatives to investigate their anticancer activities. They found that some of these derivatives showed remarkable anticancer activity (Demirayak & Yurttaş, 2014). Joshi et al. (2008) synthesized 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived oxadiazole, triazole, and pyrrole ring systems, which demonstrated promising antibacterial and antitubercular activities (Joshi et al., 2008).
properties
IUPAC Name |
4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O2/c14-11-7-15-12-6-5-10(16-17(11)12)8-1-3-9(4-2-8)13(18)19/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNMZXHYZLATER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=NC=C3Br)C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline hydrochloride](/img/structure/B1473509.png)

![6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1473512.png)


amine](/img/structure/B1473518.png)




